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Compound of Interest

Compound Name: GSK 1562590 hydrochloride

Cat. No.: B10760792 Get Quote

GSK1562590 Hydrochloride: A Technical Guide
for Researchers
An In-depth Review of the Potent and Selective Urotensin-II Receptor Antagonist

Introduction
GSK1562590 hydrochloride (CAS Number: 1003878-07-6) is a potent and selective antagonist

of the urotensin-II (UT) receptor. Urotensin-II, a cyclic peptide, is recognized as the most potent

endogenous vasoconstrictor identified to date and is implicated in the pathophysiology of

various cardiovascular diseases. This technical guide provides a comprehensive overview of

the chemical properties, mechanism of action, and biological activity of GSK1562590

hydrochloride, intended for researchers, scientists, and professionals in drug development. The

guide includes detailed experimental protocols and visual representations of key pathways and

workflows.

Chemical and Physical Properties
GSK1562590 hydrochloride is an off-white solid with the following properties:
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Property Value Reference

CAS Number 1003878-07-6 [1]

Molecular Formula C₃₀H₃₀Cl₂N₄O₄·HCl [1]

Molecular Weight 617.95 g/mol [1]

Appearance Off-white solid

Purity ≥98% (HPLC) [1]

Solubility Soluble to 100 mM in DMSO [1]

Storage Store at +4°C [1]

Mechanism of Action
GSK1562590 is a high-affinity and selective antagonist of the urotensin-II (UT) receptor, a G

protein-coupled receptor (GPCR). The binding of urotensin-II to its receptor activates the Gαq

subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ binds to its receptor on the sarcoplasmic reticulum, leading to the

release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key event in

vasoconstriction. By competitively binding to the UT receptor, GSK1562590 blocks the initiation

of this signaling cascade, thereby inhibiting the physiological effects of urotensin-II.
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Caption: Urotensin-II Receptor Signaling Pathway and Point of Inhibition by GSK1562590.

Biological Activity
In Vitro Activity
GSK1562590 demonstrates high binding affinity for the UT receptor across various species. It

acts as a potent antagonist of urotensin-II-induced vasoconstriction in isolated arterial

preparations.

Species
Recombinant UT Receptor
pKi

Reference

Rat 9.66 [1]

Cat 9.64 [1]

Mouse 9.34 [1]

Human 9.28 [1]

Monkey 9.14 [1]

pKi is the negative logarithm of the inhibitor constant (Ki).

GSK1562590 exhibits insurmountable antagonism in rat and cat arteries, indicating a slow

dissociation from the receptor. This property contributes to its prolonged duration of action. In

contrast, it displays competitive antagonism in monkey arteries.

In Vivo Activity
In vivo studies have confirmed the ability of GSK1562590 to inhibit the physiological effects of

urotensin-II. It effectively suppresses the human urotensin-II-induced increase in mean blood

pressure in anesthetized cats. Notably, GSK1562590 is orally active and demonstrates

prolonged pharmacodynamic activity, with its effects being observed for at least 24 hours after

a single dose in ex vivo studies.

Experimental Protocols
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In Vitro: Isolated Rat Aortic Ring Contraction Assay
This assay is used to determine the potency of GSK1562590 in antagonizing urotensin-II-

induced vasoconstriction.

Methodology:

Tissue Preparation: Thoracic aortas are excised from male Wistar rats and placed in cold

Krebs-Henseleit solution. The composition of the Krebs-Henseleit solution is (in mM): NaCl

118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1. The

solution is continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4. The aortas

are cleaned of adherent connective tissue and cut into 3-4 mm rings.

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at

37°C. The rings are connected to isometric force transducers to record changes in tension.

An optimal resting tension of 2 g is applied, and the tissues are allowed to equilibrate for at

least 60 minutes.

Experimental Procedure: After equilibration, the rings are contracted with a high

concentration of KCl (e.g., 60 mM) to test for viability. Following a washout period,

cumulative concentration-response curves to urotensin-II are generated in the absence and

presence of increasing concentrations of GSK1562590. The antagonist is typically incubated

with the tissue for a set period (e.g., 60 minutes) before the addition of the agonist.

Data Analysis: The contractile responses are expressed as a percentage of the maximal

contraction induced by KCl. The potency of GSK1562590 is determined by Schild analysis,

where the dose-ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the

antagonist) is calculated. A Schild plot of log(dose-ratio - 1) against the negative logarithm of

the molar concentration of the antagonist is used to determine the pA₂ value, which

represents the negative logarithm of the molar concentration of an antagonist that produces

a two-fold shift in the agonist's concentration-response curve.
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Caption: Workflow for the Isolated Rat Aortic Ring Contraction Assay.
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In Vivo: Measurement of Urotensin-II-Induced Pressor
Response in Anesthetized Cats
This experiment assesses the in vivo efficacy of GSK1562590 in blocking the hypertensive

effects of urotensin-II.

Methodology:

Animal Preparation: Adult male cats are anesthetized (e.g., with an initial dose of sodium

pentobarbital, followed by a continuous infusion). The animals are ventilated mechanically. A

femoral artery is cannulated for the measurement of arterial blood pressure, and a femoral

vein is cannulated for drug administration.

Hemodynamic Monitoring: Arterial blood pressure is continuously monitored using a

pressure transducer connected to a data acquisition system. Heart rate is derived from the

blood pressure waveform.

Experimental Protocol: After a stabilization period, a baseline blood pressure is recorded. A

bolus intravenous injection of human urotensin-II is administered to elicit a pressor response.

Subsequently, GSK1562590 is administered (e.g., intravenously or orally), and after a

suitable time interval, the urotensin-II challenge is repeated. The effect of GSK1562590 is

determined by its ability to attenuate the urotensin-II-induced increase in mean arterial

pressure.

Data Analysis: The changes in mean arterial pressure (MAP) from baseline in response to

urotensin-II are calculated before and after the administration of GSK1562590. The

percentage inhibition of the pressor response is then determined.

Selectivity Profile
GSK1562590 exhibits high selectivity for the UT receptor. It has been tested against a panel of

over 87 distinct targets, including other GPCRs, ion channels, enzymes, and neurotransmitter

transporters, and has shown greater than 100-fold selectivity for the UT receptor. This high

selectivity minimizes the potential for off-target effects.

Conclusion
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GSK1562590 hydrochloride is a valuable research tool for investigating the physiological and

pathological roles of the urotensin-II system. Its high potency, selectivity, and favorable

pharmacokinetic properties, including oral activity and long duration of action, make it a

suitable candidate for in-depth preclinical studies. The detailed experimental protocols provided

in this guide offer a foundation for researchers to further explore the therapeutic potential of UT

receptor antagonism in cardiovascular and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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